molecular formula C3H7NO3 B8806417 Methyl 2-(aminooxy)acetate

Methyl 2-(aminooxy)acetate

Cat. No.: B8806417
M. Wt: 105.09 g/mol
InChI Key: DDNYYGSSEPOGRP-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)acetate is an organic compound featuring an aminooxy (-O-NH₂) group attached to the second carbon of an acetic acid backbone, with a methyl ester (-COOCH₃) at the terminal position. Its molecular formula is C₃H₇NO₃, and its molecular weight is 105.09 g/mol (calculated based on analogs like ethyl 2-(aminooxy)acetate ). The aminooxy group confers nucleophilic reactivity, enabling applications in oximation reactions and pharmaceutical synthesis.

Properties

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

methyl 2-aminooxyacetate

InChI

InChI=1S/C3H7NO3/c1-6-3(5)2-7-4/h2,4H2,1H3

InChI Key

DDNYYGSSEPOGRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CON

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Reactions

The aminooxy group undergoes nucleophilic substitution and condensation reactions due to its lone electron pair on the oxygen atom. Key mechanisms include:

  • Nucleophilic Attack at Electrophilic Centers :
    Methyl 2-(aminooxy)acetate reacts with aldehydes/ketones via nucleophilic addition to form oximes (Fig. 1). This reaction is pH-dependent, with optimal rates observed in mildly acidic conditions (pH 4–6) .

    RCHO+CH3OCOCH2ONH2RCH=N-OCH2COOCH3+H2O\text{RCHO} + \text{CH}_3\text{OCOCH}_2\text{ONH}_2 \rightarrow \text{RCH=N-OCH}_2\text{COOCH}_3 + \text{H}_2\text{O}
  • Mitsunobu-like Reactions :
    In the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), it participates in SN₂ reactions with alcohols to form protected aminooxy derivatives, as demonstrated in the synthesis of D-2-aminooxy-3-methylbutyric acid .

Oxime Ligation

Oxime formation is the most widely studied reaction, with applications in bioconjugation and polymer functionalization:

Reaction PartnerConditionsProductYieldReference
Aldehydes (e.g., 4-fluorobenzaldehyde)60°C, TFA (2.5%), 30 minOxime conjugate85–92%
Ketones (e.g., pyran-4-one)RT, NaOAc bufferCyclic oxime70%
Ozonolyzed polymers (e.g., PMAC)-78°C, Me₂S reductionAldehyde-functional polymer conjugates65–80%

This reaction is exploited for site-specific protein modification and creating stimuli-responsive materials .

Reductive Amination

In reductive environments, the oxime intermediate can be reduced to a stable amine:

  • Sodium Cyanoborohydride-Mediated Reduction :
    Oximes formed with aldehydes (e.g., N-acetylglucosamine) are reduced to secondary amines under acidic conditions (pH 4.5–5.5) :

    RCH=N-OCH2COOCH3NaBH3CNRCH2NH-OCH2COOCH3\text{RCH=N-OCH}_2\text{COOCH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-OCH}_2\text{COOCH}_3

    Yields range from 60–75% depending on the carbonyl partner .

Oxidative Coupling

Under oxidative conditions, this compound facilitates unique transformations:

  • Metal-Free Oxidation :
    Reacts with N-aryl peptides to form α-ketimino amides, which further rearrange to oximes . This pathway is critical for synthesizing stabilized peptide-drug conjugates.

  • Cu-Catalyzed Click Chemistry :
    The aminooxy-alkyne derivative enables detection of ADP-ribosylation on acidic amino acids in proteins via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Reaction Kinetics and Optimization

Key factors influencing reactivity:

ParameterEffect on Reaction RateOptimal Range
pHMaximizes nucleophilicity of -ONH₂4.0–6.0
TemperatureAccelerates oxime formation45–80°C
SolventPolar aprotic solvents enhance SN₂THF/DMF

Second-order rate constants for oxime formation with aldehydes range from k2=6.1×104M1s1k_2 = 6.1 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1} (benzylamine) to 5.6×105M1s15.6 \times 10^{-5} \, \text{M}^{-1}\text{s}^{-1} (imidazole) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Methyl 2-(Aminooxy)Acetate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₃H₇NO₃ 105.09 Not available Methyl ester, aminooxy group
Ethyl 2-(aminooxy)acetate C₄H₉NO₃ 119.12 5740-47-6 Ethyl ester, similar reactivity
tert-Butyl 2-(aminooxy)acetate C₆H₁₃NO₃ 147.17 56834-02-7 tert-Butyl ester, higher stability
Aminooxyacetic acid C₂H₅NO₃ 105.07 645-88-7 Parent acid, chelating properties
Ethyl 2-(aminooxy)-2,2-difluoroacetate C₄H₇F₂NO₃ 167.10 1251923-86-0 Difluoro substitution, altered reactivity
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 96-35-5 Hydroxyl group instead of aminooxy

Structural and Reactivity Differences

Ester Group Variations :

  • Methyl vs. Ethyl vs. tert-Butyl Esters :

  • Methyl esters (e.g., this compound) are smaller and more reactive toward hydrolysis compared to ethyl or tert-butyl esters . Ethyl 2-(aminooxy)acetate (C₄H₉NO₃) has increased lipophilicity due to the ethyl group, making it suitable for organic solvents . tert-Butyl analogs (e.g., tert-butyl 2-(aminooxy)acetate, C₆H₁₃NO₃) exhibit enhanced steric protection, reducing hydrolysis rates in acidic/basic conditions .

Functional Group Substitutions: Aminooxy vs. Hydroxyl Groups:

  • Methyl 2-hydroxyacetate (C₃H₆O₃) replaces the aminooxy group with a hydroxyl (-OH), reducing nucleophilicity but increasing hydrogen-bonding capacity . This substitution shifts applications from oxime formation (aminooxy) to solvent or intermediate roles (hydroxy) . Fluorinated Derivatives:
  • Ethyl 2-(aminooxy)-2,2-difluoroacetate (C₄H₇F₂NO₃) introduces fluorine atoms, which increase electronegativity and alter electronic effects. This enhances stability against nucleophilic attack but may reduce solubility in polar solvents .

Parent Acid vs. Ester: Aminooxyacetic acid (C₂H₅NO₃) lacks the ester group, making it more polar and water-soluble. It is widely used as a chelating agent and inhibitor of γ-aminobutyric acid (GABA) transaminases .

Q & A

Q. What are the key structural features and functional groups of Methyl 2-(aminooxy)acetate, and how do they influence reactivity?

this compound contains an aminooxy (-ONH2) group and an ester (-COOCH3) moiety. The aminooxy group is nucleophilic, enabling reactions with carbonyl compounds (e.g., ketones or aldehydes) to form oximes, while the ester group is susceptible to hydrolysis or reduction. These functional groups allow dual reactivity, making it a versatile intermediate in synthesizing heterocycles or conjugates .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods or ensure adequate airflow to minimize inhalation risks .
  • Protective Equipment : Wear nitrile gloves, lab coats, and eye protection. Inspect gloves for leaks before use and avoid skin contact .
  • Waste Disposal : Collect contaminated materials (e.g., gloves, absorbents) separately and neutralize acidic/basic residues before disposal .

Q. How is this compound synthesized, and what are common intermediates?

A typical route involves reacting hydroxylamine with methyl chloroacetate under basic conditions. Key intermediates include hydroxylamine salts (e.g., hydroxylamine hydrochloride) and methyl glycolate derivatives. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like over-alkylation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Purification : Employ vacuum distillation or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
  • Scale-Up : Transition from batch to continuous-flow reactors to improve heat management and scalability .

Q. How does this compound participate in drug delivery systems?

The aminooxy group forms stable oxime bonds with ketone-modified biomolecules (e.g., antibodies or peptides), enabling site-specific conjugation. This is critical for antibody-drug conjugates (ADCs), where controlled drug release is achieved via pH-sensitive ester hydrolysis .

Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • LC-MS : Identifies low-abundance intermediates or degradation products.
  • NMR : Distinguishes regioisomers (e.g., oxime vs. hydrazone formation) using 2D NOESY or HSQC .
  • X-ray Crystallography : Confirms stereochemistry of crystalline derivatives .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Polar Solvents : Accelerate ester hydrolysis (e.g., in aqueous methanol, t1/2 ≈ 24 hrs at 25°C).
  • Nonpolar Solvents : Enhance stability (e.g., t1/2 > 1 week in dichloromethane).
  • Temperature : Storage at -20°C in anhydrous DMF or DMSO minimizes decomposition .

Methodological Challenges and Solutions

Q. What are the pitfalls in quantifying this compound via HPLC, and how are they addressed?

  • Issue : Co-elution with hydrophilic impurities.
  • Solution : Use a C18 column with ion-pairing agents (e.g., 0.1% TFA) and gradient elution (5–95% acetonitrile in 20 min) .

Q. How can contradictory data on the compound’s toxicity be reconciled?

  • In Vitro vs. In Vivo : Discrepancies may arise from metabolic activation (e.g., esterase-mediated hydrolysis in vivo). Validate using hepatocyte models or S9 fractions .
  • Dose-Dependency : Conduct MTT assays across concentrations (1–100 µM) to identify threshold effects .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level) .
  • MD Simulations : Predict solvation effects on reaction kinetics using GROMACS .

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